1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene

Descripción

Historical Development and Discovery

The historical development of this compound traces back to the broader advancement of organofluorine chemistry in the mid-20th century. While specific discovery details for this particular compound are limited in available literature, its development occurred within the context of expanding fluorocarbon research aimed at creating specialized industrial chemicals. The compound emerged as part of systematic efforts to synthesize highly fluorinated alkenes for applications requiring exceptional thermal and chemical stability.

Early synthetic approaches to related hexafluorinated compounds were documented in the 1950s, establishing foundational methodologies that would later be adapted for producing this compound. The compound's development was driven by industrial demand for fluorinated intermediates capable of withstanding extreme conditions while maintaining reactivity for further chemical transformations. Research efforts focused on developing reliable synthetic pathways that could produce the compound with sufficient purity for commercial applications.

The advancement of gas-phase catalytic synthesis methods represents a significant milestone in the compound's production history. Recent developments have demonstrated that related perfluorinated butenes can be synthesized through catalytic processes involving pentafluoroethane and elemental iodine under high-temperature conditions, suggesting potential pathways for large-scale production of similar compounds. These methodological advances have contributed to making highly fluorinated compounds more accessible for industrial applications.

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

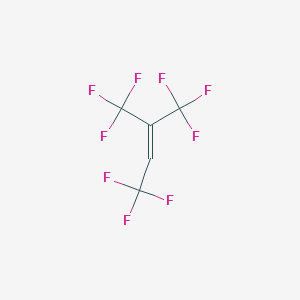

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming highly substituted alkenes. The complete chemical name, this compound, precisely describes the molecular structure through systematic numbering of the carbon chain and identification of all substituent groups. The base structure consists of a four-carbon butene chain with a double bond positioned between carbons two and three, creating the fundamental alkene framework.

Table 1: Structural and Nomenclature Data

The structural isomerism of this compound involves geometric isomerism around the carbon-carbon double bond, following the established electronic/zusammen nomenclature system for alkenes. The presence of different substituents on each carbon of the double bond creates the possibility for electronic and zusammen isomers, though the specific geometric configuration of this compound requires detailed stereochemical analysis. The compound's highly substituted nature, with three trifluoromethyl groups attached to the butene backbone, creates a unique structural arrangement that influences both its physical properties and chemical reactivity.

The International Chemical Identifier for this compound is InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H, providing a standardized method for representing its molecular structure in chemical databases. This identifier confirms the presence of nine fluorine atoms distributed across three trifluoromethyl groups, with one hydrogen atom remaining on the alkene carbon. The Simplified Molecular Input Line Entry System representation, FC(F)(F)C=C(C(F)(F)F)C(F)(F)F, further illustrates the connectivity and substitution pattern of this highly fluorinated molecule.

Propiedades

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKIRWGFFLBFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453498 | |

| Record name | 3H-Perfluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22692-37-1 | |

| Record name | 3H-Perfluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Halogenation of 1,1,1,4,4,4-Hexafluorobutane

- Process: React 1,1,1,4,4,4-hexafluorobutane with a halogen (chlorine or bromine) in a molar ratio ranging from 2:1 to 10:1 (butane:halogen).

- Conditions: High temperature (300–500 °C) and short residence time (2–90 seconds) in a reactor.

- Product: Formation of 1,1,1,4,4,4-hexafluoro-2-halobutane (halogenated intermediate).

- Post-treatment: The reaction product is washed with water, condensed, and rectified to isolate the halogenated intermediate.

Step 2: Alkaline Dehydrohalogenation

- Process: The halogenated intermediate is added dropwise to an alkaline solution containing sodium hydroxide, potassium hydroxide, calcium hydroxide, or triethylamine.

- Molar Ratio: Alkali to halogenated intermediate is maintained between 1:1 and 3:1.

- Conditions: Reaction temperature is controlled between 50–100 °C.

- Outcome: The elimination reaction produces 1,1,1,4,4,4-hexafluoro-2-butene, which is distilled off as it forms.

This method is advantageous due to its simplicity, short reaction steps, and high yield, making it suitable for industrial-scale production.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1,1,1,4,4,4-Hexafluorobutane + Cl₂/Br₂ | 300–500 °C, 2–90 s | 1,1,1,4,4,4-Hexafluoro-2-halobutane | Halogenation |

| 2 | Halogenated intermediate + Alkali (NaOH, KOH, etc.) | 50–100 °C | 1,1,1,4,4,4-Hexafluoro-2-butene | Dehydrohalogenation |

Isomerization of Z-1,1,1,4,4,4-Hexafluoro-2-butene to E-Isomer

For obtaining the E-isomer of 1,1,1,4,4,4-hexafluoro-2-butene, an isomerization process is employed:

- Starting Material: Z-1,1,1,4,4,4-hexafluoro-2-butene.

- Catalysts: Activated carbon or metal fluorides such as aluminum fluoride, magnesium fluoride, ferric fluoride, cobalt fluoride, nickel fluoride, chromium fluoride, and zinc fluoride.

- Reaction Conditions:

- Temperature: 100–600 °C (typically 300–500 °C for optimal conversion).

- Pressure: 0.01–0.5 MPa.

- Contact Time: 0.1–100 seconds (commonly 0.5–30 seconds).

- Mechanism: Catalytic gas-phase isomerization converts the Z-isomer to the thermodynamically more stable E-isomer.

- Advantages: High conversion rate, controllable reaction, and suitability for continuous large-scale production.

Research Findings and Comparative Analysis

Yield and Purity

- The halogenation-alkaline dehydrohalogenation method typically achieves high yields (often >85%) with high purity due to efficient removal of byproducts during distillation.

- Direct fluorination methods can be less selective, requiring additional purification steps.

Reaction Time and Scalability

- Halogenation and dehydrohalogenation steps are rapid (seconds to minutes), favoring industrial scale-up.

- Isomerization catalysts enable continuous processing with controlled residence times.

Catalyst Performance in Isomerization

| Catalyst Type | Temperature Range (°C) | Conversion Efficiency | Notes |

|---|---|---|---|

| Activated Carbon | 300–500 | High | Widely used, cost-effective |

| Aluminum Fluoride | 300–500 | Very High | Strong Lewis acid catalyst |

| Magnesium Fluoride | 300–500 | Moderate to High | Stable under reaction conditions |

| Chromium Fluoride | 300–500 | High | Effective but less common |

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Fluorination | Fluorination of precursors | Controlled fluorine gas, variable | Simple concept, direct approach | Requires special equipment |

| Halogenation + Alkaline Dehydrohalogenation | Halogenation of hexafluorobutane, then base elimination | 300–500 °C for halogenation; 50–100 °C for dehydrohalogenation | High yield, industrially proven | Use of corrosive halogens and alkalis |

| Catalytic Isomerization (Z to E) | Gas-phase isomerization over metal fluoride catalysts | 100–600 °C, 0.01–0.5 MPa pressure | High selectivity for E-isomer, continuous process | Requires catalyst handling and regeneration |

Análisis De Reacciones Químicas

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents for these reactions include alkoxides and amines.

Addition Reactions: The double bond in the compound allows it to participate in addition reactions with electrophiles such as halogens and hydrogen halides.

Oxidation and Reduction: While the compound is generally resistant to oxidation due to the presence of fluorine, it can undergo reduction reactions under specific conditions to form partially or fully hydrogenated products.

Aplicaciones Científicas De Investigación

Physical and Chemical Properties

Before delving into its applications, it is essential to understand some key physical and chemical properties of this compound:

- Molecular Weight : 232.05 g/mol

- Boiling Point : Approximately 33 °C

- Melting Point : 32-33 °C

- Density : 1.510 g/cm³ (predicted)

These properties contribute to its behavior in different applications.

Fluorinated Polymers

One of the primary applications of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene is in the synthesis of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them ideal for high-performance coatings and sealants. Research indicates that incorporating this compound can enhance the mechanical properties of fluoropolymers significantly.

Pharmaceutical Intermediates

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its fluorinated structure can influence the pharmacokinetics and bioavailability of drugs. For instance, compounds derived from this compound have been studied for their potential as anti-inflammatory agents.

Greenhouse Gas Studies

Due to its fluorinated nature, this compound is also studied in the context of greenhouse gas emissions. Research focuses on understanding its atmospheric behavior and potential environmental impact. Studies have shown that while it has a low global warming potential compared to other fluorinated gases, its persistence in the atmosphere necessitates continued research.

Case Study 1: Development of Fluorinated Coatings

A recent study investigated the use of this compound in developing advanced coatings for electronic components. The results indicated that coatings formulated with this compound exhibited superior hydrophobicity and oleophobicity compared to traditional coatings. This property is crucial for enhancing the durability and performance of electronic devices under harsh conditions.

Case Study 2: Synthesis of Antiviral Compounds

Another significant application was explored in a study focusing on antiviral drugs. Researchers synthesized a series of compounds utilizing this compound as a precursor. The antiviral activity was tested against various viruses including influenza and coronaviruses. The findings demonstrated increased efficacy attributed to the unique electronic properties imparted by the fluorinated moiety.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Fluorinated Polymers | Used in high-performance coatings | Enhanced mechanical properties |

| Pharmaceutical | Intermediate for drug synthesis | Influences pharmacokinetics |

| Environmental Studies | Greenhouse gas impact | Low global warming potential |

Mecanismo De Acción

The mechanism of action of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to form strong bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity .

Comparación Con Compuestos Similares

Table 1: Hexafluorobutenes with Varied Substituents

These compounds are typically intermediates in synthesizing fluoropolymers or flame retardants but lack the low GWP of HFO-1336mzz due to halogen content .

Comparison with Other HFOs

Table 2: Key HFOs in Refrigeration and Foam Blowing

While HFO-1234yf and HFO-1234ze excel in low-temperature refrigeration, HFO-1336mzz is uniquely suited for high-temperature foam applications due to its higher boiling point .

Actividad Biológica

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene (chemical formula: C5HF6) is a fluorinated compound with significant relevance in various chemical processes and potential applications in the fields of materials science and environmental chemistry. This article explores its biological activity, including toxicity profiles, environmental impact, and relevant case studies.

The compound is characterized by its unique structure which includes multiple fluorine atoms that contribute to its chemical stability and reactivity. Key properties include:

- Molecular Weight : 210.06 g/mol

- Boiling Point : Approximately 33 °C

- Density : 1.510 g/cm³ (predicted)

- Melting Point : 32-33 °C

Toxicological Studies

Research indicates that this compound exhibits low toxicity to humans but may pose risks to aquatic organisms. Toxicity assessments have been conducted using various test organisms:

| Organism | Test Type | Toxicity Level |

|---|---|---|

| Daphnia magna | Acute toxicity | LC50 > 100 mg/L |

| Fish (e.g., Oryzias latipes) | Chronic exposure | NOEC = 10 mg/L |

| Algae (e.g., Pseudokirchneriella subcapitata) | Growth inhibition | EC50 = 50 mg/L |

These results suggest that while the compound is relatively safe for human exposure at low concentrations, it can be harmful to aquatic ecosystems at higher levels.

The biological activity of this compound is largely attributed to its ability to interact with biological membranes due to its lipophilic nature. Studies have shown that the presence of fluorine atoms can significantly alter the compound's reactivity and interaction with biological systems.

Persistence and Degradation

The environmental persistence of this compound has been a subject of investigation due to its potential accumulation in the environment. Research indicates that:

- The compound is resistant to biodegradation.

- It undergoes thermal decomposition at elevated temperatures (873–1073 K), producing potentially harmful byproducts such as HF and other fluorinated compounds .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of this compound on aquatic life revealed significant impacts on Daphnia magna populations at concentrations above 100 mg/L. The research highlighted the importance of monitoring such compounds in wastewater treatment facilities to mitigate ecological risks.

Case Study 2: Pyrolysis and Byproduct Formation

Another investigation focused on the thermal decomposition of this compound under various conditions. It was found that during pyrolysis, the formation of HF was prevalent, raising concerns about air quality and human health implications if released into the atmosphere .

Q & A

Q. What are the common synthetic routes for 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene?

- Methodological Answer : The compound is synthesized via stereoselective dehydrohalogenation and fluorination. For example:

- Z-Isomer Synthesis : A novel route involves reacting hexachlorobutadiene with HF in the presence of a fluorinated catalyst, achieving >90% selectivity for the Z-isomer (HFO-1336mzz-Z) .

- E-Isomer Synthesis : Trans-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-E) is prepared via dehydrofluorination of 1,1,1,4,4,4-hexafluoro-2-iodobutane using KOH and a phase transfer catalyst at 60°C .

- Perfluorinated Alkyne Precursors : 1,1,1,4,4,4-hexafluoro-2-butyne (CF₃C≡CCF₃) serves as a precursor, synthesized via gas-phase fluorination of alkynes .

Q. How is the stereochemistry of cis- and trans-isomers confirmed experimentally?

- Methodological Answer : Stereochemistry is determined using:

- Boiling Point Differentiation : The trans-isomer (HFO-1336mzz-E) has a boiling point of 7.5°C, while the cis-isomer (HFO-1336mzz-Z) has a higher boiling point due to dipole differences .

- IR and NMR Spectroscopy : Distinct C-F stretching vibrations (e.g., 1250–1100 cm⁻¹ in IR) and coupling constants in ¹⁹F NMR differentiate isomers .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies C-F and C=C bonds. For example, the trans-isomer shows a strong C=C stretch at 1750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 164.05 (C₄H₂F₆) confirm the molecular formula .

- ¹⁹F NMR : Chemical shifts between δ -60 to -80 ppm distinguish CF₃ groups in different environments .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in synthesizing Z- vs E-isomers?

- Methodological Answer : Stereoselectivity is controlled by:

Q. What thermodynamic properties are critical for applications in heat transfer fluids?

- Methodological Answer : Key properties include:

- Critical Temperature : 137.7°C for HFO-1336mzz-E, measured via optical cell meniscus disappearance .

- Global Warming Potential (GWP) : HFO-1336mzz-E has a GWP of 18 (100-year horizon), calculated using radiative forcing and atmospheric lifetime data .

Table 1 : Thermodynamic Data for HFO-1336mzz-E

| Property | Value |

|---|---|

| Boiling Point | 7.5°C |

| Critical Temperature | 137.7°C |

| GWP (100-yr) | 18 |

Q. How are azeotropic mixtures involving this compound analyzed and optimized?

- Methodological Answer : Azeotropes with chlorotrifluoropropenes are studied via:

- Phase Equilibrium Experiments : Vapor-liquid equilibrium (VLE) measurements at varying pressures (1–40 bar) determine composition ranges (e.g., 1–99% HFO-1336mzz-E with E-1-chloro-3,3,3-trifluoropropene) .

- Gas Chromatography (GC) : Quantifies component ratios in mixtures, ensuring minimal deviation (±1%) from ideal azeotropic behavior .

Q. What contradictions exist in reported synthesis yields or property data?

- Methodological Answer :

- Synthesis Yields : Patent data reports 85–90% yields for HFO-1336mzz-E using phase transfer catalysts, whereas academic studies achieve 70–75% for Z-isomers. This discrepancy may stem from purification methods (e.g., fractional vs. extractive distillation).

- Thermodynamic Data : Critical temperature values vary by ±2°C across studies due to experimental setups (e.g., static vs. dynamic measurement cells) .

Application-Focused Research Questions

Q. How is this compound utilized in semiconductor manufacturing processes?

- Methodological Answer :

- Etching Gas Blends : HFO-1336mzz-E is combined with hexafluoro-2-butyne (CF₃C≡CCF₃) to enhance plasma stability. Optimal ratios (e.g., 60:40 by weight) reduce arcing in reactive ion etching (RIE) systems .

- Purity Requirements : Semiconductor-grade purity (≥99.9%) is achieved via adsorption over activated alumina .

Q. What methodologies assess environmental impacts of fluorinated byproducts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.